molecular formula C18H18N4O5 B7689718 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline

Cat. No.: B7689718
M. Wt: 370.4 g/mol
InChI Key: YLNUMQYLMHHULV-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, dimethoxyphenyl group, and nitroaniline moiety

Preparation Methods

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxybenzohydrazide with a suitable nitrile under acidic or basic conditions.

    Nitration of aniline: The nitration of N,N-dimethylaniline can be carried out using a mixture of concentrated nitric and sulfuric acids.

    Coupling reaction: The final step involves coupling the nitrated aniline with the oxadiazole intermediate under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions. For example, halogenation can be performed using halogenating agents like N-bromosuccinimide (NBS).

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer, antibacterial, or antifungal agent.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the oxadiazole ring may interact with nucleic acids or proteins, disrupting their function.

Comparison with Similar Compounds

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline can be compared with similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has applications in neurochemistry.

    1-(3,4-Dimethoxyphenyl)-2-nitropropene: Known for its use in organic synthesis and as a precursor to various pharmaceuticals.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This compound has been studied for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various research applications.

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-21(2)13-7-5-12(9-14(13)22(23)24)18-19-17(20-27-18)11-6-8-15(25-3)16(10-11)26-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNUMQYLMHHULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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